Methyl 3,3,3-trimethoxypropanoate

Description

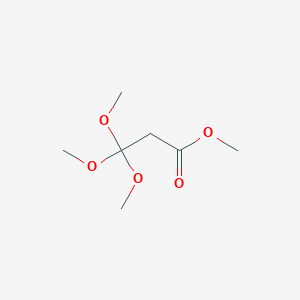

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,3,3-trimethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-9-6(8)5-7(10-2,11-3)12-4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDRPRFMFHTAAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564776 | |

| Record name | Methyl 3,3,3-trimethoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133871-52-0 | |

| Record name | Methyl 3,3,3-trimethoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3,3,3-trimethoxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations of Methyl 3,3,3 Trimethoxypropanoate

Mechanisms of Acetal (B89532) Hydrolysis and Subsequent Reactivity

The orthoester group, formally a trialkoxy acetal, is susceptible to hydrolysis under acidic conditions, leading to the formation of valuable carbonyl compounds.

The acid-catalyzed hydrolysis of orthoesters is a well-established transformation that proceeds through a stepwise mechanism. acs.orgacs.orgwikipedia.org In the case of methyl 3,3,3-trimethoxypropanoate, this reaction leads to the formation of a methyl formylpropanoate derivative. The reaction is initiated by the protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst, such as hydronium ion (H₃O⁺), which is typically generated from an acid like sulfuric acid in the presence of water. youtube.comyoutube.com This protonation converts the methoxy group into a good leaving group, methanol (B129727).

The departure of methanol results in the formation of a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a water molecule, a weak nucleophile, at the electrophilic carbon. Subsequent deprotonation of the resulting oxonium ion by a water molecule or another base present in the medium yields a hemiacetal ether.

Table 1: General Steps in Acid-Catalyzed Hydrolysis of Methyl 3,3,3-trimethoxypropanoate

| Step | Description |

| 1 | Protonation of a methoxy group. |

| 2 | Elimination of methanol to form an oxocarbenium ion. |

| 3 | Nucleophilic attack by water. |

| 4 | Deprotonation to form a hemiacetal ether. |

| 5 | Protonation of another methoxy group. |

| 6 | Elimination of a second methanol molecule. |

| 7 | Deprotonation to yield the final formylpropanoate derivative. |

The trimethoxy groups of the orthoester moiety are susceptible to nucleophilic attack, particularly when activated. While acid-catalyzed hydrolysis involves water as the nucleophile, other nucleophiles can also participate in similar reactions. For instance, in the presence of a suitable Lewis or Brønsted acid catalyst, alcohols can react with the orthoester in a trans-orthoesterification process.

Furthermore, under specific conditions, organometallic reagents might be induced to react at the orthoester carbon. However, such reactions are less common compared to the more facile reactions at the ester carbonyl group. The reactivity of orthoesters can be influenced by the nature of the substituents, with electron-rich orthoesters being more reactive towards exchange reactions. nih.govacs.org

Ester Functional Group Transformations

The methyl ester group in methyl 3,3,3-trimethoxypropanoate undergoes typical ester reactions, including transesterification and reduction.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.orgbyjus.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comyoutube.com

In acid-catalyzed transesterification , the carbonyl oxygen of the ester is first protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol nucleophile then attacks the activated carbonyl carbon to form a tetrahedral intermediate. A proton transfer then occurs from the attacking alcohol moiety to the methoxy group, converting it into a good leaving group (methanol). Elimination of methanol and subsequent deprotonation of the carbonyl oxygen yields the new ester and regenerates the acid catalyst. libretexts.org The reaction is an equilibrium process, and using the reactant alcohol as the solvent can drive the reaction to completion. wikipedia.org

Base-catalyzed transesterification involves the deprotonation of the reactant alcohol by a base to form a more potent alkoxide nucleophile. byjus.com This alkoxide then attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The collapse of this intermediate results in the elimination of the methoxide (B1231860) leaving group, yielding the new ester and regenerating the basic catalyst. masterorganicchemistry.com

Table 2: Comparison of Acid- and Base-Catalyzed Transesterification

| Feature | Acid-Catalyzed | Base-Catalyzed |

| Catalyst | Strong acid (e.g., H₂SO₄) | Strong base (e.g., NaOCH₃) |

| Initial Step | Protonation of carbonyl oxygen | Formation of alkoxide nucleophile |

| Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |

| Leaving Group | Methanol | Methoxide ion |

| Reversibility | Reversible | Reversible |

The ester group of methyl 3,3,3-trimethoxypropanoate can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing esters. libretexts.orglumenlearning.comyoutube.com

The reduction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. byjus.comyoutube.com This addition leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide leaving group to form an aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄. youtube.comlibretexts.org A second hydride attack on the aldehyde carbonyl carbon forms an alkoxide intermediate. Finally, acidic workup protonates the alkoxide to yield the primary alcohol, 3,3,3-trimethoxypropan-1-ol. libretexts.orgyoutube.com

It is important to note that LiAlH₄ is a very strong and non-selective reducing agent that can also potentially react with other functional groups if present. google.comorganic-chemistry.org

Carbon-Carbon Bond Forming Reactions

The carbon atom alpha to the ester carbonyl group in methyl 3,3,3-trimethoxypropanoate has acidic protons that can be removed by a strong, non-nucleophilic base to form an enolate. pharmacy180.comfiveable.meucalgary.camasterorganicchemistry.com This enolate is a potent carbon nucleophile and can participate in various carbon-carbon bond-forming reactions. youtube.comalevelchemistry.co.uk

For instance, the enolate can react with alkyl halides in an alkylation reaction to introduce an alkyl group at the alpha-position. ucalgary.ca It can also participate in condensation reactions, such as the Claisen condensation, where it reacts with another ester molecule. libretexts.orgmsu.edu In a crossed Claisen condensation, the enolate of methyl 3,3,3-trimethoxypropanoate could react with a different ester.

Furthermore, the enolate can react with other electrophiles like aldehydes or ketones in an aldol-type reaction to form β-hydroxy esters. libretexts.org The choice of base and reaction conditions is crucial for the successful formation and subsequent reaction of the enolate, avoiding side reactions like self-condensation or reaction at the orthoester functionality. The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) is common for generating ester enolates. pharmacy180.com

Organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) can also be employed for carbon-carbon bond formation. libretexts.org These reagents typically add twice to the ester carbonyl group. libretexts.orgyoutube.com The first addition results in the formation of a ketone after the elimination of the methoxide group. This ketone intermediate is then immediately attacked by a second equivalent of the organometallic reagent to yield a tertiary alcohol upon acidic workup. libretexts.org The high reactivity of these organometallic reagents means that careful control of stoichiometry and reaction conditions would be necessary to achieve selective reaction at the ester over the orthoester. scispace.comyoutube.comyoutube.com

Scientific Review: The Chemistry of Methyl 3,3,3-trimethoxypropanoate

Following an extensive review of scientific literature and chemical databases, no information has been found on the chemical compound "Methyl 3,3,3-trimethoxypropanoate."

Searches for this specific compound have consistently yielded results for structurally related but distinct molecules, namely Methyl 3,3-dimethoxypropanoate and Methyl 3-methoxypropanoate . This suggests that "Methyl 3,3,3-trimethoxypropanoate" may be a misnomer, a theoretical compound not yet synthesized, or a substance not documented in available scientific literature.

Consequently, it is not possible to provide an article on the reaction mechanisms and chemical transformations of "Methyl 3,3,3-trimethoxypropanoate" as requested in the outline. The specific topics of:

Investigating Potential Radical Pathways and SN2-Type Nucleophilic Mechanisms in Methyl Transfer

could not be addressed for the specified compound due to the absence of relevant data.

Referenced Compounds

Applications of Methyl 3,3,3 Trimethoxypropanoate As a Versatile Synthetic Intermediate

Building Block for Diverse Heterocyclic Compounds

The reactivity of methyl 3,3,3-trimethoxypropanoate lends itself to the construction of various heterocyclic ring systems, which are core scaffolds in many pharmaceuticals and functional materials.

Synthesis of Coumarins, Isoxazoles, and Pyrimidines

The synthesis of coumarins often involves condensation reactions of phenols with β-keto esters. researchgate.netnih.govbhu.ac.inias.ac.in Similarly, isoxazoles can be formed through the reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) or via 1,3-dipolar cycloaddition of nitrile oxides with alkynes. core.ac.uknih.govresearchgate.netnih.gov The orthoester functionality of methyl 3,3,3-trimethoxypropanoate could, under appropriate acidic conditions, hydrolyze to reveal a β-keto ester-like moiety, thus enabling its participation in such condensation reactions. However, specific examples utilizing this exact trimethoxy compound remain to be reported.

Utility in Porphyrin and Thiadiazine Construction

The synthesis of porphyrins, complex macrocycles with significant biological and material science applications, typically involves the condensation of pyrroles with aldehydes or their derivatives. cmu.edunih.govresearchgate.netnih.govmdpi.com There is currently no direct evidence in the scientific literature to suggest the use of methyl 3,3,3-trimethoxypropanoate as a building block in porphyrin synthesis.

Similarly, the construction of thiadiazine rings, which are six-membered heterocycles containing sulfur and nitrogen atoms, follows various synthetic routes. biointerfaceresearch.comnih.govresearchgate.netpeerj.comasianpubs.org These methods often involve the cyclization of thiosemicarbazide (B42300) derivatives or other sulfur and nitrogen-containing precursors. The current body of scientific literature does not describe a role for methyl 3,3,3-trimethoxypropanoate in the synthesis of thiadiazines.

Precursor in Natural Product Synthesis

The synthesis of complex natural products often requires versatile and stereochemically defined building blocks.

Access to Iridoids and Ipecacuanha Alkaloids

Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. Their synthesis is a challenging endeavor in organic chemistry. Similarly, Ipecacuanha alkaloids, such as emetine (B1671215) and cephaeline, are complex isoquinoline (B145761) alkaloids. rsc.orgnih.govrsc.orgbiorxiv.orgredalyc.org A thorough review of the scientific literature does not reveal any reported applications of methyl 3,3,3-trimethoxypropanoate in the synthesis of either iridoids or Ipecacuanha alkaloids.

Elaboration to Branched Amino Sugars

Branched-chain sugars are important components of many biologically active natural products. nih.govrsc.org The synthesis of these complex carbohydrates often involves the introduction of a carbon branch onto a sugar backbone. While the structure of methyl 3,3,3-trimethoxypropanoate might suggest its potential as a three-carbon building block, there are no specific examples in the literature of its use in the synthesis of branched amino sugars.

Intermediate in the Synthesis of Complex Organic Molecules

The utility of a chemical compound as an intermediate is demonstrated by its successful incorporation into the synthesis of larger, more complex molecules. While the specific applications of methyl 3,3,3-trimethoxypropanoate in the synthesis of the aforementioned heterocycles and natural products are not documented, its potential as a versatile three-carbon synthon remains. For instance, a related compound, methyl 3,3,3-trifluoropropionate, is recognized as an important organic chemical and intermediate in the production of medicines and agricultural chemicals. ias.ac.innih.govgoogle.com The reactivity of the orthoester group in methyl 3,3,3-trimethoxypropanoate allows for its conversion into other functional groups, such as aldehydes or ketones, under controlled conditions. This latent functionality makes it a potentially valuable, yet underexplored, tool for synthetic chemists in the construction of a wide array of complex organic structures. nih.gov Further research is needed to fully elucidate the synthetic potential of this intriguing molecule.

Preparation of 1,4-Dihydropyridines and NADH Analogs

Methyl 3,3,3-trimethoxypropanoate serves as a key precursor in the synthesis of 1,4-dihydropyridines (1,4-DHPs), a class of compounds with significant pharmacological properties, including the ability to act as calcium channel blockers for treating cardiovascular diseases. nih.govazaruniv.ac.ir The classical method for synthesizing 1,4-DHPs is the Hantzsch reaction, a multi-component condensation that typically involves an aldehyde, a β-ketoester, and an ammonia (B1221849) source. azaruniv.ac.irresearchgate.netmdpi.com

While direct use of methyl 3,3,3-trimethoxypropanoate in a classical Hantzsch reaction is not the most common approach, its chemical nature as a masked form of methyl 3-oxopropanoate (B1240783) makes it a valuable synthon. The trimethoxypropyl group can be hydrolyzed under acidic conditions to reveal the aldehyde functionality, which can then participate in reactions to form the dihydropyridine (B1217469) ring.

Furthermore, the structural core of 1,4-dihydropyridines is fundamental to the structure of NADH (Nicotinamide Adenine Dinucleotide), a crucial coenzyme in cellular redox reactions. nih.gov Synthetic analogs of NADH are of great interest for studying enzymatic mechanisms and for the development of new therapeutic agents. nih.govgoogle.com The synthesis of these analogs often requires precursors that can introduce specific functionalities onto the dihydropyridine ring. The reactivity of intermediates derived from methyl 3,3,3-trimethoxypropanoate allows for the introduction of various substituents, making it a useful, albeit indirect, contributor to the synthesis of certain NADH analogs.

| Reaction Type | Role of Methyl 3,3,3-trimethoxypropanoate Derivative | Resulting Product Class |

| Hantzsch Dihydropyridine Synthesis | Source of a three-carbon aldehyde equivalent | 1,4-Dihydropyridines |

| NADH Analog Synthesis | Building block for the dihydropyridine core | Modified NADH Analogs |

Contribution to Steroid and Spermine (B22157) Metabolite Synthesis

The synthesis of complex natural products like steroids and spermine metabolites often relies on the use of versatile and reactive building blocks. While direct incorporation of the intact methyl 3,3,3-trimethoxypropanoate molecule into these structures is not extensively documented, its derivatives and the chemical principles it embodies are relevant.

In steroid synthesis, the construction of the characteristic fused ring system is a primary challenge. organic-chemistry.orgbeilstein-journals.org Synthetic strategies often involve the use of smaller, functionalized molecules that can be cyclized to form the steroid core. scispace.com Intermediates that can be generated from precursors like methyl 3,3,3-trimethoxypropanoate, such as those containing a reactive aldehyde or keto group, can be valuable in these multi-step synthetic sequences. For instance, the formation of specific side chains or the introduction of functional groups at various positions on the steroid skeleton can be achieved using such synthons.

Similarly, in the synthesis of spermine and its metabolites, which are polyamines essential for cell growth, specific carbon chains with amine functionalities are required. nih.gov While not a direct precursor, the chemical transformations that methyl 3,3,3-trimethoxypropanoate can undergo, such as conversion to an amino-aldehyde equivalent, are analogous to steps in the synthesis of these biologically important molecules.

Roles in Developing Herbicides and Photographic Sensitizers

The development of novel herbicides and photographic sensitizers often involves the synthesis of complex organic molecules with specific functional groups that are responsible for their activity. Methyl 3,3,3-trimethoxypropanoate can serve as an intermediate in the creation of such compounds.

In the field of agrochemicals, there is a continuous need for new herbicides with improved efficacy and environmental profiles. dataintelo.com The synthesis of these active ingredients can involve the use of versatile building blocks like methyl 3,3,3-trimethoxypropanoate to construct key parts of the final molecule. Its ability to introduce a three-carbon chain with a latent aldehyde functionality makes it a useful tool for synthetic chemists in this area.

The applications of this compound may also extend to the synthesis of photographic sensitizers. These are typically complex organic dyes that absorb light and transfer the energy to initiate the photographic process. The synthesis of these dyes often requires specific chromophoric systems, and intermediates derived from methyl 3,3,3-trimethoxypropanoate could potentially be used to build parts of these intricate molecular structures.

Contributions to Pharmaceutical and Agrochemical Intermediates

Methyl 3,3,3-trimethoxypropanoate and its close chemical relatives are recognized as important intermediates in the pharmaceutical and agrochemical industries. dataintelo.com Its utility stems from its bifunctional nature, containing both an ester and a protected aldehyde. This allows for selective reactions at either end of the molecule, making it a versatile building block for a wide range of more complex target molecules.

In the pharmaceutical sector, this compound can be a precursor for the synthesis of various active pharmaceutical ingredients (APIs). For example, trifluoromethyl-containing groups are often incorporated into drug candidates to enhance their metabolic stability and binding affinity. mdpi.com The synthesis of such compounds can sometimes involve intermediates that are structurally related to or can be derived from methyl 3,3,3-trimethoxypropanoate. google.com

In the agrochemical industry, it serves as a valuable intermediate for the production of pesticides, including herbicides, insecticides, and fungicides. dataintelo.com The constant drive for new and more effective crop protection agents necessitates the development of efficient synthetic routes to novel active ingredients. The chemical reactivity of methyl 3,3,3-trimethoxypropanoate and its derivatives makes it a useful component in the synthetic chemist's toolbox for achieving these goals.

| Industry | Application of Methyl 3,3,3-trimethoxypropanoate |

| Pharmaceutical | Intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) |

| Agrochemical | Intermediate in the synthesis of herbicides, insecticides, and fungicides |

Computational Chemistry Studies on Methyl 3,3,3 Trimethoxypropanoate and Analogs

Molecular Structure and Conformational Analysis of Methyl Methoxyacetate

The spatial arrangement of atoms and the rotational flexibility around single bonds in a molecule are fundamental to its chemical behavior. Computational chemistry provides powerful tools to explore these aspects at the quantum level.

Quantum Mechanical Calculations for Optimized Geometries

To determine the most stable three-dimensional structure of Methyl Methoxyacetate, quantum mechanical calculations are employed. These calculations solve the Schrödinger equation for the molecule, yielding its electronic structure and, from that, its minimum energy geometry. A common and effective method for this is Density Functional Theory (DFT), often with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of an initial guess structure until the configuration with the lowest possible energy is found. This represents the molecule's most probable structure at 0 Kelvin. For Methyl Methoxyacetate, key structural parameters such as the C-C, C-O, and C=O bond lengths, as well as the torsional angles defining the orientation of the methoxy (B1213986) and ester groups, are determined.

Table 1: Selected Optimized Geometrical Parameters for Methyl Methoxyacetate (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C1-C2 | 1.52 Å |

| C2=O1 | 1.21 Å | |

| C2-O2 | 1.34 Å | |

| O2-C3 | 1.44 Å | |

| C1-O3 | 1.41 Å | |

| O3-C4 | 1.43 Å | |

| Bond Angle | O1-C2-O2 | 124.5° |

| C1-C2-O2 | 110.8° | |

| Dihedral Angle | C2-C1-O3-C4 | ~180° (anti-periplanar) |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups.

Analysis of Conformational Landscapes and Energy Barriers

Molecules like Methyl Methoxyacetate can exist in various conformations due to rotation around their single bonds. A conformational analysis aims to map the potential energy surface of the molecule as a function of these rotations. By systematically rotating key dihedral angles (for instance, the C-C-O-C and C-O-C-H angles) and calculating the energy at each step, a potential energy landscape can be constructed.

The minima on this landscape correspond to stable conformers, while the maxima represent the energy barriers (transition states) that must be overcome for the molecule to convert from one conformer to another. For Methyl Methoxyacetate, the rotation around the C1-C2 and C1-O3 bonds is of particular interest. The relative energies of the different conformers (e.g., gauche vs. anti) and the heights of the rotational barriers provide insight into the molecule's flexibility and the population of each conformer at a given temperature.

Electronic Structure and Reactivity Descriptors

The distribution of electrons within a molecule governs its reactivity. Computational methods allow for the calculation of various descriptors that help in predicting how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wikipedia.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For Methyl Methoxyacetate, the HOMO is expected to be localized primarily on the oxygen atoms of the ester and ether groups, reflecting their lone pairs of electrons. The LUMO is likely to be centered on the carbonyl group (C=O), specifically the antibonding π* orbital, which can accept electron density.

Table 2: Calculated Frontier Molecular Orbital Energies for Methyl Methoxyacetate

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 eV |

| LUMO | 1.2 eV |

Note: These energy values are illustrative and depend on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netnih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP is color-coded to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents regions of neutral potential.

In the MEP map of Methyl Methoxyacetate, the most negative potential (red) would be concentrated around the carbonyl oxygen and the ether oxygen, indicating these as the primary sites for interaction with electrophiles (e.g., protons). The regions around the hydrogen atoms, particularly the methyl hydrogens, would exhibit a positive potential (blue), making them susceptible to weak interactions with nucleophiles.

Natural Bonding Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

NBO analysis can quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. These donor-acceptor interactions, also known as hyperconjugation, contribute to the stability of the molecule. For Methyl Methoxyacetate, significant interactions would be expected between the lone pairs of the oxygen atoms (donors) and the antibonding orbitals of adjacent C-C and C-O bonds (acceptors). The magnitude of the interaction energy, calculated using second-order perturbation theory, indicates the strength of these delocalization effects. This analysis can reveal subtle electronic effects that influence the molecule's structure and reactivity.

Table 3: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Methyl Methoxyacetate

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | σ*(C1-C2) | ~1.5 |

| LP (O2) | σ*(C2-O1) | ~2.0 |

Note: E(2) is the stabilization energy associated with the delocalization from donor orbital i to acceptor orbital j. The values are illustrative.

Intermolecular Interactions and Crystal Packing Analysis

The way molecules interact with each other in the solid state dictates their crystal packing and, consequently, their macroscopic properties. Computational methods are instrumental in dissecting the nature and strength of these interactions.

While Methyl 3,3,3-trimethoxypropanoate lacks strong hydrogen bond donors like hydroxyl or amine groups, the oxygen atoms of its methoxy and carbonyl groups can act as hydrogen bond acceptors. researchgate.net In the presence of suitable donors, weak C-H···O hydrogen bonds can be formed.

Computational studies on molecules rich in methoxy groups have shown that the oxygen atom of a methoxy group can effectively accept a proton from various types of donors. researchgate.net Density Functional Theory (DFT) calculations are commonly employed to model these interactions. For instance, studies on methoxybenzene complexes have characterized F-H···O, O-H···O, C-H···O, and N-H···O hydrogen bonds, using theoretical levels like B3LYP/6-311+G*. researchgate.net The strength and nature of these bonds are often analyzed using tools like Atoms in Molecules (AIM) theory, which examines the electron density at bond critical points. mdpi.com

To illustrate the nature of such interactions, the following table presents typical calculated interaction energies for different types of hydrogen bonds involving oxygen acceptors, similar to those in Methyl 3,3,3-trimethoxypropanoate.

| Donor | Acceptor | Type of Hydrogen Bond | Calculated Interaction Energy (kcal/mol) |

| O-H (Methanol) | O (Methoxy) | Strong | -5.0 to -7.0 |

| N-H (Amine) | O (Methoxy) | Moderate | -3.0 to -5.0 |

| C-H (Alkane) | O (Methoxy) | Weak | -0.5 to -2.0 |

| C-H (Alkane) | O=C (Ester) | Weak | -1.0 to -2.5 |

Note: The data in this table is illustrative and represents typical values found in computational chemistry literature for similar functional groups, not specific calculations on Methyl 3,3,3-trimethoxypropanoate.

Noncovalent Interaction (NCI) plot analysis is a powerful visualization technique used to identify and characterize non-covalent interactions in real space. nih.govjussieu.frnih.gov This method is based on the electron density (ρ) and its reduced density gradient (s). nih.govnih.gov NCI plots display isosurfaces of the reduced density gradient, which are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix.

The color-coding of the isosurfaces provides qualitative information about the nature of the interactions:

Blue isosurfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green isosurfaces represent weak, delocalized interactions, like van der Waals forces.

Red isosurfaces signify repulsive interactions, such as steric clashes.

For a molecule like Methyl 3,3,3-trimethoxypropanoate, an NCI plot would likely reveal green isosurfaces corresponding to van der Waals interactions between the methyl groups and other parts of adjacent molecules. If weak C-H···O hydrogen bonds are present, small blueish-green isosurfaces would appear between the participating hydrogen and oxygen atoms. Regions of steric hindrance, for example, due to the bulky trimethoxymethyl group, would be indicated by red isosurfaces.

The following table summarizes the interpretation of NCI plots.

| Isosurface Color | Sign of λ₂ | Type of Interaction | Expected Location in Methyl 3,3,3-trimethoxypropanoate Crystal |

| Blue | Negative | Strong, Attractive (e.g., Hydrogen Bonds) | Between C-H donors and O acceptors (if present and significant) |

| Green | Near Zero | Weak, van der Waals | Between aliphatic portions of adjacent molecules |

| Red | Positive | Repulsive (e.g., Steric Clash) | In sterically crowded regions, such as between bulky groups |

Energy framework analysis is a computational tool that provides a quantitative understanding of the intermolecular forces within a crystal lattice. nih.govnih.govresearchgate.netpreprints.org This method calculates the interaction energies between a central molecule and its neighbors and decomposes these energies into electrostatic, polarization, dispersion, and exchange-repulsion components. nih.govnih.gov The results are often visualized as a framework of cylinders connecting the centroids of interacting molecules, where the thickness of the cylinders is proportional to the strength of the interaction. nih.gov

For a molecule like Methyl 3,3,3-trimethoxypropanoate, which is relatively non-polar, it is expected that dispersion forces would be the dominant contribution to the total interaction energy. nih.govresearchgate.net The electrostatic component, arising from the polar ester group and the ether linkages, would also play a role in directing the crystal packing.

A typical breakdown of interaction energies for a molecular crystal dominated by dispersion forces is presented in the table below.

| Interaction Energy Component | Description | Expected Contribution for Methyl 3,3,3-trimethoxypropanoate |

| Electrostatic (E_ele) | Arises from the interaction of permanent multipole moments. | Moderate |

| Polarization (E_pol) | Arises from the induction of dipoles. | Minor |

| Dispersion (E_disp) | Arises from instantaneous fluctuations in electron density. | Major |

| Exchange-Repulsion (E_rep) | A quantum mechanical effect that prevents molecules from interpenetrating. | Repulsive |

| Total Energy (E_tot) | Sum of all components. | Attractive |

These energy frameworks provide a clear picture of the topology of intermolecular interactions and highlight the most significant packing motifs. nih.govresearchgate.netpreprints.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. mdpi.com

A key aspect of mechanistic studies is the location and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational methods, particularly DFT, are used to optimize the geometry of the TS and calculate its energy. The nature of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions involving analogs of Methyl 3,3,3-trimethoxypropanoate, such as orthoester hydrolysis or rearrangement, computational studies can map out the entire reaction pathway. nih.govacs.org For instance, the acid-catalyzed hydrolysis of an orthoester proceeds through a series of protonation, bond cleavage, and addition steps. Each step would have an associated transition state that can be computationally characterized.

Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) have been located and characterized, an energetic profile of the reaction can be constructed. This profile plots the relative energies of these species along the reaction coordinate, providing a visual representation of the reaction mechanism.

For example, a computational study of the Johnson-Claisen rearrangement, a reaction that can involve orthoesters, would involve calculating the energies of the starting materials (allylic alcohol and orthoester), the ketene acetal (B89532) intermediate, the chair-like six-membered transition state, and the final γ,δ-unsaturated ester product. bioinfopublication.org The calculated activation energy would provide insight into the temperature required for the reaction to proceed at a reasonable rate.

The following table provides an example of a calculated energetic profile for a hypothetical reaction step.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Transition State 1 | First energy barrier | +15.2 |

| Intermediate | A stable intermediate species | -5.6 |

| Transition State 2 | Second energy barrier | +12.8 |

| Products | Final products | -10.3 |

Note: This data is illustrative and does not represent a specific calculation for Methyl 3,3,3-trimethoxypropanoate.

Q & A

Q. What are the established synthetic routes for Methyl 3,3,3-trimethoxypropanoate, and how do reaction conditions influence yield?

- Methodological Answer : Methyl 3,3,3-trimethoxypropanoate can be synthesized via esterification of 3,3,3-trimethoxypropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or via nucleophilic acyl substitution using 3,3,3-trimethoxypropionyl chloride and methanol. The latter method typically achieves higher yields (~82%) under anhydrous conditions . Reaction optimization should focus on controlling moisture (to prevent hydrolysis of the acyl chloride) and temperature (room temperature for acyl chloride routes vs. reflux for direct esterification). Side products, such as dimethoxy derivatives, may form if methoxy groups undergo partial hydrolysis; TLC monitoring is recommended .

Q. What safety protocols are critical when handling Methyl 3,3,3-trimethoxypropanoate in laboratory settings?

- Methodological Answer :

- Hazard Identification : The compound is likely flammable (based on structural analogs) and may cause skin/eye irritation. Avoid inhalation of vapors and use PPE (gloves, goggles, lab coat) .

- Storage : Store in a cool, dry place away from oxidizers and strong bases. Use explosion-proof refrigerators if required for long-term stability .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Ventilate the area and avoid ignition sources .

Q. How can researchers verify the purity and structural integrity of Methyl 3,3,3-trimethoxypropanoate?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Confirm methoxy (δ ~3.3 ppm) and ester carbonyl (δ ~170 ppm in NMR) groups. Compare with NIST reference data for 3-methoxypropanoate derivatives .

- HPLC : Use a C18 column with UV detection (λ = 210–220 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve impurities from related methoxy esters .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+Na] or [M+H] peaks matching the molecular formula (C₇H₁₂O₅, exact mass 176.0685) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of Methyl 3,3,3-trimethoxypropanoate in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing methoxy groups stabilize the carbonyl, enhancing electrophilicity at the ester carbonyl carbon. However, steric hindrance from three methoxy groups may slow nucleophilic attack. Kinetic studies using varying nucleophiles (e.g., amines, Grignard reagents) and DFT calculations can elucidate steric vs. electronic effects. For example, monitor reaction progress via NMR to track methoxy group retention and ester cleavage .

Q. How does Methyl 3,3,3-trimethoxypropanoate perform as a building block in multicomponent reactions?

- Methodological Answer : The compound’s ester and methoxy groups make it suitable for Ugi or Passerini reactions. In a model Ugi reaction:

- Combine Methyl 3,3,3-trimethoxypropanoate (1 eq), an amine (1 eq), an aldehyde (1 eq), and an isocyanide (1 eq) in methanol at 50°C.

- Monitor via LC-MS for α-acyloxy amide formation. The methoxy groups may reduce solubility in nonpolar solvents; optimize solvent choice (e.g., DMF/MeOH mixtures) .

- Yields typically range 50–70%, with side products arising from ester hydrolysis (mitigate with molecular sieves) .

Q. What are the stability profiles of Methyl 3,3,3-trimethoxypropanoate under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies:

- Acidic (0.1 M HCl): Ester hydrolysis to 3,3,3-trimethoxypropanoic acid occurs within 24h at 40°C.

- Basic (0.1 M NaOH): Rapid saponification (≤1h) to the sodium salt.

- Neutral: Stable for >1 week at 25°C (HPLC monitoring) .

- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~150°C. Store below 30°C to prevent degradation .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to address variability in literature data?

- Methodological Answer : Yield variations (e.g., 70–90% for acyl chloride routes) may stem from differences in reagent purity, solvent dryness, or workup procedures. Reproduce methods with strict anhydrous conditions (e.g., Schlenk line for methanol distillation) and quantify impurities via GC-MS. Cross-validate with independent labs using shared reference samples .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.